molecular formula C10H15N3O B2703008 1-(5-Methylpyrazin-2-yl)piperidin-4-ol CAS No. 1261146-61-5

1-(5-Methylpyrazin-2-yl)piperidin-4-ol

Cat. No.: B2703008
CAS No.: 1261146-61-5
M. Wt: 193.25
InChI Key: VHPPXRSBCGJCNV-UHFFFAOYSA-N
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Description

1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is characterized by the presence of a piperidine ring substituted with a 5-methylpyrazin-2-yl group and a hydroxyl group at the 4-position. This compound is typically found as a yellow to brown sticky oil or semi-solid .

Preparation Methods

The synthesis of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol involves several steps. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with piperidine under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane (DCM) and a drying agent like anhydrous magnesium sulfate (MgSO4). The organic layer is separated, dried, and concentrated in vacuo. The residue is then filtered through a plug of silica gel eluting with 100% ethyl acetate (EtOAc) to afford the final product .

Chemical Reactions Analysis

1-(5-Methylpyrazin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-(5-Methylpyrazin-2-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrazin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Biological Activity

1-(5-Methylpyrazin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 5-methylpyrazine moiety. The structural formula can be represented as follows:

C11H14N2O\text{C}_{11}\text{H}_{14}\text{N}_2\text{O}

This compound exhibits unique chemical properties attributed to the presence of both the piperidine and pyrazine rings, which contribute to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiproliferative Properties

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown significant cytotoxicity against:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.3
MCF-7 (breast cancer)12.7
A549 (lung cancer)18.5

The mechanism behind this activity appears to involve the inhibition of cell cycle progression and induction of apoptosis, although further studies are required to elucidate the exact pathways involved.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Carbonic Anhydrases (CA I and II) : Involved in bicarbonate buffering.

These interactions potentially lead to enhanced therapeutic effects in conditions like Alzheimer's disease and other neurological disorders .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of piperidine, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new therapeutic agent in treating resistant infections .

Case Study 2: Cancer Therapeutics

A recent investigation into the antiproliferative effects of this compound on breast cancer cells demonstrated that it significantly reduced cell viability through apoptosis induction. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways, suggesting that this compound could be further developed into an anticancer drug .

Properties

IUPAC Name

1-(5-methylpyrazin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-12-10(7-11-8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPXRSBCGJCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared from 2-bromo-5-methyl-pyrazine and 4-hydroxy-piperidine following a procedure analogous to that described in Intermediate 47. LC (method 8): tR=0.94 min; Mass spectrum (ESI+): m/z=194 [M+H]+.
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